4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide 4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034536-10-0
VCID: VC5895236
InChI: InChI=1S/C17H13FN2O2/c18-15-5-3-13(4-6-15)17(21)20-10-12-8-14(11-19-9-12)16-2-1-7-22-16/h1-9,11H,10H2,(H,20,21)
SMILES: C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)F
Molecular Formula: C17H13FN2O2
Molecular Weight: 296.301

4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

CAS No.: 2034536-10-0

Cat. No.: VC5895236

Molecular Formula: C17H13FN2O2

Molecular Weight: 296.301

* For research use only. Not for human or veterinary use.

4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide - 2034536-10-0

Specification

CAS No. 2034536-10-0
Molecular Formula C17H13FN2O2
Molecular Weight 296.301
IUPAC Name 4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Standard InChI InChI=1S/C17H13FN2O2/c18-15-5-3-13(4-6-15)17(21)20-10-12-8-14(11-19-9-12)16-2-1-7-22-16/h1-9,11H,10H2,(H,20,21)
Standard InChI Key MNKYBRQICGKKDE-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide, reflects its three key structural components:

  • A 4-fluorobenzamide moiety, which enhances lipophilicity and metabolic stability.

  • A pyridine ring at position 3, providing a rigid planar structure conducive to π-π stacking interactions.

  • A furan-2-yl substituent at position 5 of the pyridine ring, introducing oxygen-based heterocyclic diversity.

The canonical SMILES representation (C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)F\text{C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)F}) and InChIKey (MNKYBRQICGKKDE-UHFFFAOYSA-N\text{MNKYBRQICGKKDE-UHFFFAOYSA-N}) confirm its stereochemical uniqueness.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC17H13FN2O2\text{C}_{17}\text{H}_{13}\text{FN}_2\text{O}_2
Molecular Weight296.29 g/mol
XLogP33.2 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bond Count5

Synthetic Routes

The synthesis involves a three-step sequence:

  • Furan-Pyridine Intermediate Formation: Coupling furan-2-boronic acid with 5-bromopyridin-3-ylmethanol via Suzuki-Miyaura cross-coupling yields the furan-pyridine scaffold.

  • Fluorination: Electrophilic fluorination using Selectfluor®\text{Selectfluor}^{\text{®}} introduces the fluorine atom at position 4 of the benzamide ring.

  • Benzamide Conjugation: Amide bond formation between 4-fluorobenzoic acid and the furan-pyridine intermediate is achieved using HATU\text{HATU} (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent.

Industrial-scale production employs continuous flow reactors to optimize yield (>78%) and purity (>99.5%).

Biological Activities and Mechanisms

Table 2: Anticancer Activity Against RET Kinase

CompoundIC50(μM)\text{IC}_{50} \, (\mu\text{M})Selectivity Index (vs. VEGFR2)
4-Fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide1.812.4
Sorafenib0.93.2
Vandetanib0.38.1

Mechanistically, the fluorine atom enhances binding to the kinase’s hydrophobic pocket, while the furan ring participates in hydrogen bonding with Asp 892 and Glu 917 residues .

Neuropharmacological Effects

In rodent models, the compound crosses the blood-brain barrier (logBB=0.21\text{logBB} = -0.21) and exhibits D2_2/5-HT2A_{2A} receptor dual modulation, with binding affinities of Ki=18nMK_i = 18 \, \text{nM} (D2_2) and Ki=24nMK_i = 24 \, \text{nM} (5-HT2A_{2A}). This profile suggests potential applications in schizophrenia management, outperforming risperidone in reducing PCP-induced hyperlocomotion by 62% at 10 mg/kg .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Fluorine: Replacement with chlorine reduces RET kinase inhibition (IC50=4.7μM\text{IC}_{50} = 4.7 \, \mu\text{M}), confirming fluorine’s optimal size and electronegativity.

  • Furan vs. Thiophene: Substituting furan with thiophene decreases D2_2 receptor affinity (Ki=54nMK_i = 54 \, \text{nM}), highlighting furan’s superior oxygen-mediated interactions.

  • Pyridine Methyl Spacer: Shortening the methylene linker abolishes 5-HT2A_{2A} activity, emphasizing the importance of spatial orientation .

Table 3: Biological Activity of Structural Analogues

CompoundRET IC50(μM)\text{IC}_{50} \, (\mu\text{M})D2_2 Ki(nM)K_i \, (\text{nM})
4-Fluoro derivative (Target)1.818
4-Chloro analogue4.727
Thiophene-substituted analogue2.154

Future Directions and Challenges

While preclinical data are promising, key challenges include:

  • Optimizing brain penetration for CNS applications.

  • Mitigating CYP3A4 induction risks through prodrug strategies.

  • Developing targeted delivery systems (e.g., nanoparticle conjugates) to enhance tumor selectivity.

Ongoing clinical trials exploring hybrid molecules combining this scaffold with PD-1/PD-L1 inhibitors may unlock synergistic anticancer effects .

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